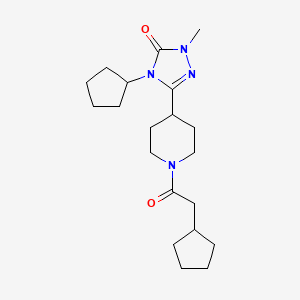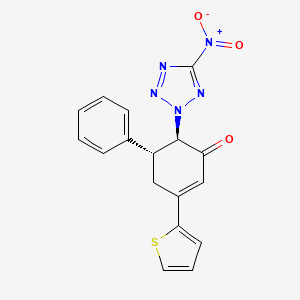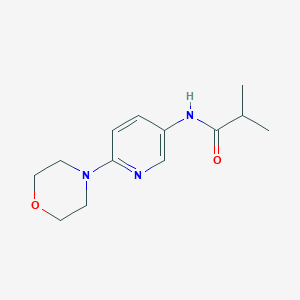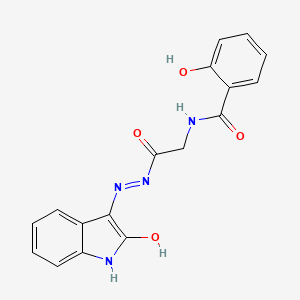![molecular formula C14H11NO2S B14950918 6-methyl-4-(phenylsulfanyl)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B14950918.png)
6-methyl-4-(phenylsulfanyl)furo[3,4-c]pyridin-3(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-4-(phenylsulfanyl)furo[3,4-c]pyridin-3(1H)-one is a heterocyclic compound that belongs to the class of furopyridines This compound is characterized by a fused furan and pyridine ring system with a phenylsulfanyl group at the 4-position and a methyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-(phenylsulfanyl)furo[3,4-c]pyridin-3(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-cyano-4-methoxy-6-methylpyridine with phenylthiol in the presence of a base, followed by cyclization under acidic conditions to form the desired furopyridine structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-methyl-4-(phenylsulfanyl)furo[3,4-c]pyridin-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the furan or pyridine rings.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
6-methyl-4-(phenylsulfanyl)furo[3,4-c]pyridin-3(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-methyl-4-(phenylsulfanyl)furo[3,4-c]pyridin-3(1H)-one involves its interaction with specific molecular targets. The phenylsulfanyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-6-methyl-1H-furo[3,4-c]pyridine: Similar structure but with a chloro group instead of a phenylsulfanyl group.
4-amino-1H-furo[3,4-c]pyridine: Contains an amino group at the 4-position.
6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: Similar core structure with a hydroxyl group at the 7-position.
Uniqueness
6-methyl-4-(phenylsulfanyl)furo[3,4-c]pyridin-3(1H)-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can participate in specific interactions that are not possible with other substituents, making this compound valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C14H11NO2S |
|---|---|
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
6-methyl-4-phenylsulfanyl-1H-furo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C14H11NO2S/c1-9-7-10-8-17-14(16)12(10)13(15-9)18-11-5-3-2-4-6-11/h2-7H,8H2,1H3 |
Clave InChI |
LLVOYCYUTFTANQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=N1)SC3=CC=CC=C3)C(=O)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]benzoate](/img/structure/B14950846.png)
![3-{[(E)-(2-methoxy-5-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B14950851.png)

![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2,3-dichlorophenyl)-2-oxoacetamide](/img/structure/B14950857.png)
![(2E,5E)-2-[(2-Chlorophenyl)imino]-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B14950863.png)

methyl}phenol](/img/structure/B14950881.png)
![N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B14950887.png)
![3-iodo-4-methyl-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline](/img/structure/B14950888.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide](/img/structure/B14950898.png)

